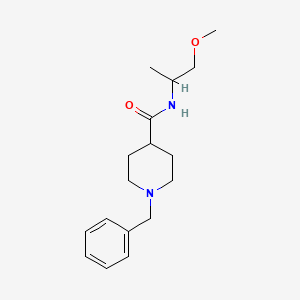
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as PBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBZ belongs to the class of benzoxazinone derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been found to modulate the activity of various signaling pathways involved in cancer cell growth and survival, including the Akt and MAPK pathways.
实验室实验的优点和局限性
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is its poor solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is the development of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, which may provide insights into its biological activities. Additionally, further studies are needed to evaluate the safety and efficacy of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in vivo, as well as its potential interactions with other drugs.
合成方法
The synthesis of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminobenzoic acid with piperidine and isocyanate. The resulting product is then subjected to cyclization to form 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. This method has been reported to yield 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one with high purity and yield.
科学研究应用
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to possess anti-viral activity against HIV-1 and herpes simplex virus.
属性
IUPAC Name |
6-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-9-19-12-5-4-10(8-11(12)15-13)14(18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZRMPEVIBPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)

![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)






![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)

![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)
